(+)-Chloromethyl menthyl ether (+)-Chloromethyl menthyl ether
Brand Name: Vulcanchem
CAS No.: 26127-08-2
VCID: VC8464129
InChI: InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3
SMILES: CC1CCC(C(C1)OCCl)C(C)C
Molecular Formula: C11H21ClO
Molecular Weight: 204.73 g/mol

(+)-Chloromethyl menthyl ether

CAS No.: 26127-08-2

Cat. No.: VC8464129

Molecular Formula: C11H21ClO

Molecular Weight: 204.73 g/mol

* For research use only. Not for human or veterinary use.

(+)-Chloromethyl menthyl ether - 26127-08-2

Specification

CAS No. 26127-08-2
Molecular Formula C11H21ClO
Molecular Weight 204.73 g/mol
IUPAC Name 2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane
Standard InChI InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3
Standard InChI Key XOPLTFUYFXWFGB-OUAUKWLOSA-N
Isomeric SMILES C[C@@H]1CC[C@H]([C@@H](C1)OCCl)C(C)C
SMILES CC1CCC(C(C1)OCCl)C(C)C
Canonical SMILES CC1CCC(C(C1)OCCl)C(C)C

Introduction

Chemical Identity and Structural Characteristics

(+)-Chloromethyl menthyl ether (systematic name: [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]oxymethyl chloride) is a monoterpene-derived ether featuring a chloromethyl group attached to the oxygen atom of menthol. Its structure integrates the bicyclic framework of menthol with the electrophilic chloromethyl moiety, enabling dual functionality as a chiral auxiliary and alkylating agent . The compound’s stereochemistry arises from the (1R,2S,5R) configuration of menthol, which imparts distinct reactivity in enantioselective reactions .

Key Physical Properties (Inferred):

PropertyValue/Description
Molecular FormulaC₁₁H₂₁ClO
Molecular Weight204.73 g/mol
Boiling Point~180–190°C (estimated)
SolubilityMiscible with organic solvents
Optical Rotation ([α]D²⁵)+40° to +50° (in chloroform)

The chloromethyl group’s electrophilicity facilitates nucleophilic substitutions, while the menthyl group provides steric bulk to influence stereochemical outcomes .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of (+)-chloromethyl menthyl ether can be hypothesized through modifications of established CMME protocols . A plausible route involves:

  • Menthyl Ether Formation:
    Menthol reacts with formaldehyde under acidic conditions to yield menthoxymethanol.

    \text{C}_{10}\text{H}_{20}\text{O} + \text{HCHO} \xrightarrow{\text{H}^+} \text{C}_{11}\text{H}_{22}\text{O}_2}
  • Chlorination:
    Treatment with hydrogen chloride or thionyl chloride introduces the chloromethyl group:

    \text{C}_{11}\text{H}_{22}\text{O}_2} + \text{HCl} \rightarrow \text{C}_{11}\text{H}_{21}\text{ClO} + \text{H}_2\text{O}

    This step mirrors the in situ generation of CMME from methylal and acetyl chloride .

Challenges in Purification

Like CMME, (+)-chloromethyl menthyl ether is moisture-sensitive, requiring anhydrous conditions to prevent hydrolysis to menthol and formaldehyde . Contamination with bis(chloromethyl) ether—a known carcinogen—is a critical concern, necessitating distillation or chromatography for isolation .

Applications in Organic Synthesis

Chiral Alkylating Agent

The compound’s menthyl group directs stereoselectivity in alkylation reactions. For example, in the synthesis of chiral amines:

RNH2+(+)-CMMERN(CH2Omenthyl)+HCl\text{RNH}_2 + \text{(+)-CMME} \rightarrow \text{RN(CH}_2\text{Omenthyl)} + \text{HCl}

This application parallels CMME’s use in introducing methoxymethyl (MOM) protecting groups but with enhanced enantiocontrol .

Asymmetric Catalysis

(+)-Chloromethyl menthyl ether serves as a ligand precursor in transition-metal catalysis. Its bulky cyclohexyl framework modulates metal coordination environments, improving enantioselectivity in cross-coupling reactions .

Regulatory and Industrial Considerations

Regulatory Status

(+)-Chloromethyl menthyl ether falls under the U.S. Emergency Planning and Community Right-to-Know Act (EPCRA) due to its structural relation to CMME, requiring stringent reporting for storage and use .

Industrial Relevance

The compound’s niche applications include:

  • Pharmaceuticals: Synthesis of enantiopure β-blockers or antiviral agents.

  • Agrochemicals: Production of chiral herbicides with reduced environmental persistence .

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